(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is a chiral amine compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. It is known for its role as a building block in the production of more complex molecules due to its stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone, (S)-1-(4-Isopropylphenyl)ethanone, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as a chiral oxazaborolidine in the presence of a borane complex. The reaction is carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors where the ketone is reduced in the presence of a chiral catalyst. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is used in various fields of scientific research:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Industry: In the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
- ®-1-(4-Isopropylphenyl)ethanamine hydrochloride
- 1-(4-Methylphenyl)ethanamine hydrochloride
- 1-(4-Ethylphenyl)ethanamine hydrochloride
Comparison:
Chirality: (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its ®-enantiomer.
Functional Groups: The presence of the isopropyl group in this compound distinguishes it from other similar compounds, affecting its reactivity and interaction with molecular targets.
Applications: While similar compounds may be used in similar applications, the specific properties of this compound make it particularly valuable in certain pharmaceutical syntheses and research studies.
Properties
IUPAC Name |
(1S)-1-(4-propan-2-ylphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSMWEMLBQTBPN-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704174 | |
Record name | (1S)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222737-88-4 | |
Record name | (1S)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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